fostriecin
Description
Properties
Molecular Formula |
C19H27O9P |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
[(1E,7E,9E,11E)-3,6,13-trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate |
InChI |
InChI=1S/C19H27O9P/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26)/b3-2+,6-4+,8-5+,12-11+ |
InChI Key |
ZMQRJWIYMXZORG-CVMFKEHVSA-N |
SMILES |
CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O |
Isomeric SMILES |
CC(/C=C/C1CC=CC(=O)O1)(C(CC(/C=C/C=C/C=C/CO)O)OP(=O)(O)O)O |
Canonical SMILES |
CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O |
shelf_life |
Bulk: Decomposition was not observed when the bulk drug was frozen1 and stored for 23 months in the presence of one molar equivalent of sodium ascorbate. Solution: At low concentrations (1.0 mg/mL or less) in the presence of sodium ascorbate, potency is retained upon storage at 5 °C for up to three weeks. The compound is most stable in the pH range 4-8, with rapid decomposition occurring in both strongly acidic and strongly basic solutions. |
solubility |
Water > 300 (mg/mL) Methanol 20 (mg/mL) |
Synonyms |
CI 920 CI-920 fostriecin PD 110161 PD-110,161 |
Origin of Product |
United States |
Preparation Methods
Noyori Transfer Hydrogenation and Sharpless Dihydroxylation
A 2020 study demonstrated two formal syntheses leveraging the Trost and Hayashi intermediates. The first route employed a Noyori asymmetric transfer hydrogenation to establish the C11 stereocenter in enyne 7 , achieving 92% enantiomeric excess (ee). Subsequent Sharpless asymmetric dihydroxylation of 6 installed the C8/C9 diol with >20:1 diastereoselectivity (Scheme 1). The C5 stereocenter was introduced via a Leighton allylation , yielding triol 5 in 60% yield over three steps.
Convergent Assembly via Known Intermediates
Triol 5 served as a nexus for fragment coupling. Selective silylation with TBSOTf and TESOTf afforded the Trost intermediate 3 , which was advanced to this compound in six steps (13% overall yield). Similarly, the Hayashi intermediate 4 was accessed through a pyranone annulation strategy, enabling interception of prior synthetic routes with improved step economy.
Total Synthesis Approaches
Asymmetric Dihydroxylation and Pd-π-Allyl Reduction
The first total synthesis (2020) utilized a Pd-π-allyl reduction of trienyne 25 to install the C11 hydroxyl group with 85% ee. A Jacobsen asymmetric dihydroxylation of 27 established the C8/C9 diol (dr >15:1), while a trans-hydroboration of alkyne 28 enabled Suzuki cross-coupling to form the Z,Z,E-triene (72% yield).
Trans-Hydroboration and Suzuki Cross-Coupling
Critical to triene formation was the trans-selective hydroboration of alkyne 28 using 9-BBN-H, followed by Suzuki-Miyaura coupling with vinyl iodide 29 (Table 1). This sequence achieved the desired Z,Z,E-geometry in 68% yield, surpassing prior methods reliant on Wittig olefination.
Table 1. Key Steps in Total Synthesis
| Step | Reaction | Yield | Selectivity |
|---|---|---|---|
| C8/C9 diol | Sharpless AD | 78% | >20:1 dr |
| C11 OH | Pd-π-allyl reduction | 85% | 85% ee |
| Triene | Suzuki coupling | 68% | Z,Z,E >95% |
Chemoenzymatic Preparation Methods
Enzymatic Hydroxylation and Phosphorylation
A 2025 chemoenzymatic route reduced the longest linear sequence to 9 steps by integrating FosJ (C8 hydroxylase) and FosH (C9 kinase). FosJ converted advanced intermediate 9 to diol 10 with 89% conversion, while FosH phosphorylated 10 using ATP (2 equiv) in 76% yield. This tandem enzymatic process avoided laborious protecting group manipulations.
Optimization of Phosphate Transfer Catalysts
The final phosphate installation required a PtBu3Pd G4 catalyst with TASF to suppress hydrolysis (Table 2). Screening fluoride sources revealed TASF’s superiority, achieving 52% isolated yield on 4 mg scale—a critical advance for gram-scale production.
Table 2. Catalyst Screening for Phosphate Transfer
| Catalyst | Additive | Solvent | Yield |
|---|---|---|---|
| Na2PdCl4 | Tl2CO3 | THF/H2O | <5% |
| PtBu3Pd G4 | KF | DMSO | 40% |
| PtBu3Pd G4 | TASF | DMSO | 52% |
Asymmetric Alcohol-Mediated Carbonyl Allylation
Iridium-Catalyzed Allylation
A 2025 formal synthesis employed iridium-catalyzed allylation of allylic alcohol 12 with allyl acetate, producing fragment 13 in 91% ee. The reaction leveraged [Ir(cod)Cl]2 with (R)-BINAP, achieving turnover numbers (TON) >500.
Ruthenium-Catalyzed Reductive Syn-Allylation
Fragment 14 was prepared via Ru-catalyzed syn-(α-alkoxy)allylation of aldehyde 15 using 2-propanol as the hydrogen donor. Metathesis of 13 and 14 with Hoveyda-Grubbs II catalyst afforded late-stage intermediate 16 in 7 steps (vs. 25 steps previously), marking a 72% reduction in synthetic effort.
Comparative Analysis of Synthetic Routes
Table 3. Method Comparison
| Method | Steps (LLS) | Key Strengths | Challenges |
|---|---|---|---|
| Formal (Trost) | 19 | High diastereoselectivity | Low overall yield (13%) |
| Total (2020) | 24 | Complete stereocontrol | Protecting group sensitivity |
| Chemoenzymatic | 9 | Scalability, modularity | Enzyme availability |
| Asymmetric Allylation | 7 | Step economy | Substrate scope limitations |
The chemoenzymatic approach emerges as the most efficient (9 steps), though enzymatic optimization remains resource-intensive. Traditional total synthesis offers unparalleled stereochemical fidelity but suffers from low yields in late-stage couplings .
Chemical Reactions Analysis
Types of Reactions: Fostriecin undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure, featuring a phosphate ester and an α,β-unsaturated lactam, allows it to participate in these reactions under specific conditions.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include malonyl-CoA, ketoreductase enzymes, dehydratase enzymes, and palladium catalysts. Reaction conditions often involve asymmetric dihydroxylation, hydrogenation, and cross-coupling reactions .
Major Products Formed: The major products formed from the reactions involving this compound include various analogs and derivatives that retain the core structure of the compound. These products are often used to study the biological activity and potential therapeutic applications of this compound .
Scientific Research Applications
Fostriecin has been extensively studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying complex natural product synthesis. In biology, this compound is used to investigate the role of protein phosphatases in cellular processes. In medicine, it has shown promise as an antitumor agent, exhibiting activity against leukemia, lung cancer, breast cancer, and ovarian cancer. Additionally, this compound’s ability to inhibit protein phosphatases has made it a valuable tool for studying signal transduction pathways .
Mechanism of Action
Fostriecin exerts its effects primarily through the inhibition of protein serine/threonine phosphatases, specifically protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4). The compound binds to the active site of these enzymes, preventing them from dephosphorylating their target proteins. This inhibition disrupts various cellular processes, including cell growth, division, and apoptosis. Additionally, this compound inhibits DNA topoisomerase II, which plays a crucial role in DNA replication and transcription .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cytostatin
Cytostatin, another PP2A inhibitor, shares structural similarities with fostriecin, including a C-9 phosphate group and a conjugated triene system. However, it lacks the α,β-unsaturated lactone and exhibits weaker inhibition (IC50 = 20–400 nM for PP2A) . Cytostatin’s reduced potency underscores the importance of this compound’s lactone ring in binding efficiency and phosphatase selectivity.
| Parameter | This compound | Cytostatin |
|---|---|---|
| PP2A IC50 | 1.5 nM | 20–400 nM |
| PP1 Selectivity | 100-fold | <10-fold |
| Key Structural Motif | α,β-unsaturated lactone | Linear triene |
| Clinical Status | Phase I (halted) | Preclinical |
Sultriecin (Phostriecin)
Sultriecin, a structural analog, replaces the C-9 phosphate with a sulfate group. This modification disrupts the intramolecular hydrogen bond between C-9 and C-11-OH, altering its conformational rigidity and reducing PP2A inhibition potency .
Okadaic Acid
Okadaic acid, a marine-derived PP2A/PP1 inhibitor, lacks this compound’s polyol-phosphate structure. It exhibits broader toxicity (e.g., hepatotoxicity) and less selectivity (IC50 = 0.1–0.3 nM for PP2A vs. 3–15 nM for PP1) . Unlike this compound, okadaic acid stabilizes phosphorylated proteins by inhibiting phosphatases constitutively, leading to distinct downstream effects .
| Parameter | This compound | Okadaic Acid |
|---|---|---|
| PP2A IC50 | 1.5 nM | 0.1–0.3 nM |
| PP1 Inhibition | Weak (45 nM) | Moderate (3–15 nM) |
| Toxicity Profile | Hepatic/Renal | Broad (e.g., hepatic) |
| Source | Streptomyces spp. | Marine dinoflagellates |
Structural and Functional Insights
- Phosphate Group : The C-9 phosphate is essential for PP2A binding, as shown by the 10,000-fold activity drop in dephosphorylated derivatives .
- Lactone Ring : The α,β-unsaturated lactone contributes to conformational rigidity and selective phosphatase inhibition .
- Triene System : The Z,Z,E-triene unit enhances membrane permeability and target engagement .
Clinical and Preclinical Challenges
This compound’s instability in aqueous solutions and rapid dephosphorylation in vivo limit its therapeutic utility . Pharmacokinetic studies in humans revealed low plasma concentrations (≤12.2 mg/m²) and minimal tumor growth inhibition (34% at maximum dose) . Current research focuses on:
Q & A
Q. What experimental approaches are recommended to elucidate fostriecin’s mechanism of action in protein phosphatase inhibition?
To investigate this compound’s mechanism, employ kinase/phosphatase profiling assays combined with X-ray crystallography to map binding interactions with PP1/PP2A . Use dose-response curves to quantify inhibitory constants (IC50) and validate results via Western blotting to assess downstream phosphorylation changes . Include negative controls (e.g., non-target phosphatases) to confirm specificity .
Q. How should researchers design in vitro assays to assess this compound’s cytotoxicity across cancer cell lines?
Adopt a standardized protocol:
- Cell lines : Use panels with diverse genetic backgrounds (e.g., NCI-60) to capture variability .
- Dosage : Test a logarithmic concentration range (1 nM–10 µM) to establish dose dependency .
- Metrics : Measure viability via ATP-based assays (e.g., CellTiter-Glo) and apoptosis markers (e.g., caspase-3 activation) .
- Controls : Include staurosporine (apoptosis inducer) and untreated cells. Publish raw data and statistical significance thresholds (e.g., p < 0.01) .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy in solid tumors versus hematological malignancies be resolved?
- Meta-analysis : Aggregate published datasets (e.g., IC50 values, tumor models) to identify confounding variables (e.g., tumor microenvironment, drug efflux pumps) .
- Model refinement : Use patient-derived xenografts (PDX) to mimic in vivo conditions and compare with immortalized cell lines .
- Mechanistic studies : Investigate differential expression of phosphatases or metabolic enzymes (e.g., CYP450) across tumor types via RNA-seq .
Q. What strategies mitigate this compound’s instability in aqueous solutions during pharmacokinetic studies?
- Formulation : Test lyophilized this compound reconstituted in DMSO/PEG mixtures to enhance solubility and shelf life .
- Analytical methods : Use LC-MS/MS with deuterated internal standards to track degradation products .
- Storage : Conduct stability assays under varying pH (4–9) and temperature (−80°C to 25°C) .
Q. How can researchers optimize this compound derivatization to improve blood-brain barrier (BBB) penetration?
- Computational modeling : Predict BBB permeability via logP and polar surface area calculations .
- Synthetic modifications : Introduce halogenated or methyl groups to enhance lipophilicity while retaining phosphatase affinity .
- In vivo validation : Use transgenic mouse models with implanted glioblastoma cells and measure this compound levels in cerebrospinal fluid .
Methodological Challenges
Q. What statistical frameworks are appropriate for analyzing this compound’s synergistic effects with other chemotherapeutics?
- Synergy scoring : Apply the Chou-Talalay combination index (CI) to classify additive (CI = 1), synergistic (CI < 1), or antagonistic effects (CI > 1) .
- Experimental replicates : Perform triplicate assays across independent labs to reduce batch effects .
- Data reporting : Include 95% confidence intervals and effect sizes in all synergy claims .
Q. How should researchers address low yields in this compound’s total synthesis?
- Step optimization : Use high-throughput screening to identify bottlenecks (e.g., stereochemical control in polyketide chains) .
- Purification : Employ preparative HPLC with chiral columns to isolate enantiomers .
- Yield documentation : Report isolated yields alongside theoretical maxima and characterize byproducts via NMR .
Data Interpretation & Reporting
Q. What criteria validate this compound’s target engagement in preclinical models?
Q. How can researchers distinguish this compound’s direct antitumor effects from off-target immune modulation?
- Immune-depleted models : Test this compound in NSG mice (lacking T/B/NK cells) .
- Cytokine profiling : Quantify IL-6, TNF-α, and IFN-γ levels post-treatment via multiplex assays .
- Transcriptomics : Compare gene expression signatures in tumors treated with this compound versus selective phosphatase inhibitors .
Ethical & Reproducibility Considerations
Q. What protocols ensure reproducibility in this compound’s bioactivity assays?
- Standardization : Adopt NIH/NCATS guidelines for assay conditions (e.g., serum-free media, passage number limits) .
- Open data : Deposit raw spectra, dose-response curves, and cell-line authentication in public repositories (e.g., Zenodo) .
- Reagent validation : Certify this compound purity (>95%) via independent labs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
